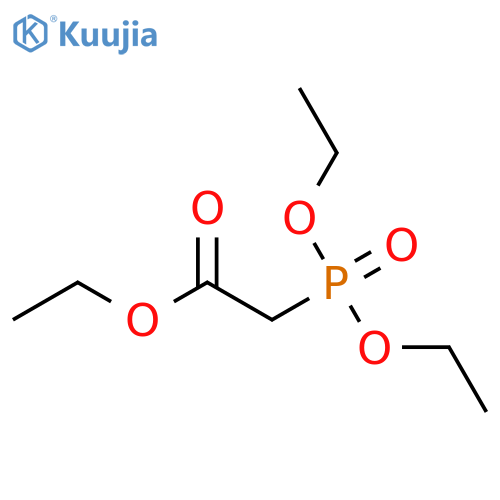

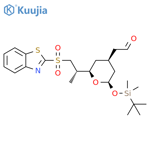

Study on the synthesis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate

,

Guangdong Huagong,

2013,

40(22),